4-{[(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]amino}benzamide
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Overview
Description
4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide is a complex organic compound that features a benzyl group, an imidazolidinyl ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide typically involves the reaction of 1-benzyl-2,5-dioxo-4-imidazolidinyl acetic acid with 4-aminobenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the imidazolidinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and imidazolidinyl ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate: Similar structure but with an oxazolidinyl ring instead of an imidazolidinyl ring.
(2,5-Dioxo-4-imidazolidinyl)acetyl chloride: A related compound used as an intermediate in the synthesis of various derivatives.
Uniqueness
4-{[2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)acetyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C19H18N4O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[[2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H18N4O4/c20-17(25)13-6-8-14(9-7-13)21-16(24)10-15-18(26)23(19(27)22-15)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,20,25)(H,21,24)(H,22,27) |
InChI Key |
UKKXAXLUNKXVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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